N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 393783-46-5
VCID: VC5115859
InChI: InChI=1S/C35H34N6O5S2/c1-44-29-16-9-15-26(34(29)45-2)28-19-27(30-17-10-18-47-30)39-41(28)33(43)23-48-35-38-37-31(40(35)21-24-11-5-3-6-12-24)20-36-32(42)22-46-25-13-7-4-8-14-25/h3-18,28H,19-23H2,1-2H3,(H,36,42)
SMILES: COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Molecular Formula: C35H34N6O5S2
Molecular Weight: 682.81

N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

CAS No.: 393783-46-5

Cat. No.: VC5115859

Molecular Formula: C35H34N6O5S2

Molecular Weight: 682.81

* For research use only. Not for human or veterinary use.

N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide - 393783-46-5

Specification

CAS No. 393783-46-5
Molecular Formula C35H34N6O5S2
Molecular Weight 682.81
IUPAC Name N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C35H34N6O5S2/c1-44-29-16-9-15-26(34(29)45-2)28-19-27(30-17-10-18-47-30)39-41(28)33(43)23-48-35-38-37-31(40(35)21-24-11-5-3-6-12-24)20-36-32(42)22-46-25-13-7-4-8-14-25/h3-18,28H,19-23H2,1-2H3,(H,36,42)
Standard InChI Key SGRRBEQXUIYTDU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6

Introduction

Structural Characteristics and Molecular Composition

The compound’s structure is defined by a triazole ring (1,2,4-triazole) linked to a pyrazole moiety via a thioether bridge. The pyrazole unit is further substituted with a 2,3-dimethoxyphenyl group and a thiophene ring, while the triazole is functionalized with a benzyl group and a phenoxyacetamide side chain. Key structural attributes include:

Core Heterocyclic Systems

  • Triazole Ring: The 1,2,4-triazole core is a five-membered ring containing three nitrogen atoms. This moiety is known for its role in enhancing metabolic stability and binding affinity in drug design .

  • Pyrazole-Thiophene Hybrid: The pyrazole ring (4,5-dihydro-1H-pyrazole) is substituted with a thiophene group at position 3 and a 2,3-dimethoxyphenyl group at position 5. Thiophene contributes to π-π stacking interactions, while methoxy groups modulate solubility and electronic effects .

Functional Groups and Substituents

  • Phenoxyacetamide Side Chain: Attached to the triazole via a methylene bridge, this group enhances lipophilicity and potential membrane permeability.

  • Thioether Linkage: The sulfur atom connecting the triazole and pyrazole moieties may influence redox properties and metabolic pathways .

Table 1: Structural Data

PropertyValue
Molecular FormulaC₃₅H₃₄N₆O₅S₂
Molecular Weight682.81 g/mol
Key Functional GroupsTriazole, Pyrazole, Thiophene, Phenoxyacetamide
Spectral SignaturesIR: 1680 cm⁻¹ (C=O), 1H NMR: δ 2.21–7.80 ppm

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions leveraging cyclization and functional group transformations:

  • Formation of Pyrazole-Thiophene Hybrid: Chalcones derived from thiophene are subjected to 3+2 annulation with aryl hydrazines in acetic acid, yielding pyrazole derivatives .

  • Triazole Functionalization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the triazole unit to the pyrazole scaffold. This method allows regioselective N-functionalization .

  • Side Chain Incorporation: The phenoxyacetamide group is introduced via nucleophilic acyl substitution or amide coupling reactions.

Key Reaction Conditions

  • Solvent Systems: Acetic acid (30%) for annulation , DMF for CuAAC .

  • Catalysts: Cu(I) for triazole formation .

  • Yields: Reported yields range from 28% to quantitative, depending on substituents .

Molecular Docking and Mechanism of Action

Target Identification

  • Enzyme Inhibition: Docking studies reveal high affinity for l-glutamine:d-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), a key enzyme in fungal cell wall synthesis .

  • Tubulin Binding: The pyrazole-thiophene moiety occupies the colchicine-binding site of β-tubulin, preventing polymerization .

Table 2: Docking Scores for Selected Targets

TargetBinding Energy (kcal/mol)
GlcN-6-P Synthase-9.8
β-Tubulin-10.4

Comparative Analysis with Analogous Compounds

Structural Analogues

  • Chlorinated Derivatives: Substitution at the thiophene ring enhances antifungal potency but reduces solubility .

  • Methoxy-Substituted Analogues: Improved pharmacokinetic profiles due to increased metabolic stability.

Activity Trends

  • Electron-Withdrawing Groups: Enhance antimicrobial activity but may increase cytotoxicity .

  • Bulkier Substituents: Improve target selectivity but hinder blood-brain barrier penetration .

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